![molecular formula C20H20N2O4S B2447959 3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole CAS No. 2097918-54-0](/img/structure/B2447959.png)
3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality 3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the potential of 2,3-dihydro-1-benzofuran-5-ylpropanoic acid as an anticancer agent. Notably, it has demonstrated significant cell growth inhibitory effects in various cancer cell lines, including leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) . Further studies are needed to elucidate its mechanisms of action and optimize its efficacy.
- Compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against respiratory syncytial virus (RSV) strains. It shows promising activity with IC50 values of 2.3 μM (RSV LONG) and 2.8 μM (RSV A2) . Investigating its mode of action and potential clinical applications could be valuable.
- N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-formamide, a derivative of 2,3-dihydro-1-benzofuran-5-ylpropanoic acid, has shown highly immunosuppressive activity. It could serve as a lead compound for developing immunosuppressant agents .
- Researchers have synthesized and evaluated novel derivatives of 2,3-dihydro-1-benzofuran-5-ylpropanoic acid. These compounds exhibit diverse biological activities, including antitumor effects and potential therapeutic applications .
Anticancer Activity
Antiviral Properties
Immunosuppressive Potential
Biological Evaluation
Mechanism of Action
Target of Action
The primary target of the compound “3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole” is currently unknown . . camara as an Acetylcholinesterase (AChE) inhibitor .
Mode of Action
It is known that 2,3-dihydrobenzofuran, a component of the compound, has been used as a biopesticide
Biochemical Pathways
It is known that 2,3-dihydrobenzofuran, a component of the compound, has shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may affect pathways related to cell growth and proliferation.
Pharmacokinetics
It is known that 2,3-dihydrobenzofuran, a component of the compound, is soluble in alcohol , which may influence its absorption and distribution in the body.
Result of Action
It is known that 2,3-dihydrobenzofuran, a component of the compound, has shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have potential anti-cancer effects.
Action Environment
It is known that 2,3-dihydrobenzofuran, a component of the compound, is generally considered to be air stable , which may influence its stability in different environments.
properties
IUPAC Name |
3-[[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylmethyl]-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-27(24,13-18-17-3-1-2-4-20(17)26-21-18)22-9-7-16(12-22)14-5-6-19-15(11-14)8-10-25-19/h1-6,11,16H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHILJDFXNCTSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.